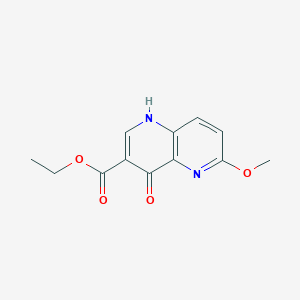Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
CAS No.: 724788-63-0
Cat. No.: VC8430674
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 724788-63-0 |
|---|---|
| Molecular Formula | C12H12N2O4 |
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15) |
| Standard InChI Key | UQVDJAIJPVHGER-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC |
| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a 1,5-naphthyridine backbone, a bicyclic structure comprising two fused pyridine rings with nitrogen atoms at positions 1 and 5. Key substituents include:
-
A hydroxyl (-OH) group at position 4,
-
A methoxy (-OCH) group at position 6,
This arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. The planar aromatic system facilitates π-π stacking interactions, while the ester and hydroxyl groups enable diverse reactivity .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.23 g/mol |
| CAS Number | 53241-92-2 |
| Appearance | Crystalline solid |
| Solubility | Moderate in polar organic solvents (e.g., methanol, DMSO) |
Data derived from ChemicalBook and synthetic studies .
Synthesis and Manufacturing
Primary Synthetic Routes
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is synthesized via cyclization and functionalization strategies:
Niementowski Reaction
A modified Niementowski reaction employs anthranilic acid derivatives and piperidones under acidic conditions. For example, condensation of 6-methoxyanthranilic acid with 1-benzylpiperidin-4-one in phosphorus oxychloride yields the naphthyridine core, followed by esterification to introduce the ethyl carboxylate group .
Skraup-Type Cyclization
Cyclization of 2-[(6-methoxypyridin-3-ylamino)methylene]malonic acid diethyl ester in the presence of as an oxidant produces the target compound in 45–50% yield . This method emphasizes the role of electron-withdrawing groups in facilitating ring closure.
Optimization and Scalability
Recent advances utilize microwave-assisted synthesis to reduce reaction times from days to hours. For instance, microwave irradiation of precursors in trifluoroethanol at 120°C achieves 68–92% yields, enhancing scalability for industrial applications .
Chemical Reactivity and Functionalization
Key Reactive Sites
-
Hydroxyl Group: Participates in alkylation, acylation, and coordination chemistry.
-
Ethyl Ester: Undergoes hydrolysis to carboxylic acids or transesterification with alcohols.
-
Methoxy Group: Resistant to nucleophilic substitution but amenable to demethylation under strong acids .
Representative Reactions
-
Ester Hydrolysis: Treatment with aqueous NaOH yields 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylic acid, a precursor for metal-organic frameworks .
-
Alkynylation: Copper-catalyzed coupling with phenylacetylene introduces ethynyl groups at position 1, yielding derivatives with enhanced bioactivity .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a scaffold for antitumor and antiviral agents. Its ester group allows facile derivatization; for instance, coupling with indole moieties produces candidates for serotonin receptor modulation .
Material Science
Hydrolysis to the carboxylic acid enables coordination with transition metals (e.g., Cu, Fe) to form luminescent complexes for sensor technologies .
Comparative Analysis of Naphthyridine Derivatives
Recent Advances and Future Directions
The 2023 synthesis of benzo[b] naphthyridine MAO inhibitors highlights the potential of ethynyl-substituted derivatives . Future research should explore:
-
In vivo toxicity profiling of the parent compound.
-
Click chemistry applications to generate triazole-linked prodrugs.
-
Computational modeling to predict binding modes with neurological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume